molecular formula C10H18O3 B2699469 [(1S,5S)-6,6-Dimethoxy-3-bicyclo[3.2.0]heptanyl]methanol CAS No. 2209096-66-0

[(1S,5S)-6,6-Dimethoxy-3-bicyclo[3.2.0]heptanyl]methanol

Cat. No.: B2699469
CAS No.: 2209096-66-0
M. Wt: 186.251
InChI Key: BZCXWBKZQWSXMD-NPPUSCPJSA-N
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Description

[(1S,5S)-6,6-Dimethoxy-3-bicyclo[3.2.0]heptanyl]methanol is a bicyclic compound characterized by its unique structural features. This compound is of interest due to its potential applications in various fields, including organic synthesis and medicinal chemistry. Its structure includes a bicyclo[3.2.0]heptane core with methoxy groups and a methanol functional group, which contribute to its reactivity and potential utility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1S,5S)-6,6-Dimethoxy-3-bicyclo[3.2.0]heptanyl]methanol typically involves multiple steps, starting from readily available precursors. One common approach is the Diels-Alder reaction, which forms the bicyclic core. Subsequent functionalization steps introduce the methoxy groups and the methanol moiety. The reaction conditions often involve:

    Diels-Alder Reaction: This step may use dienes and dienophiles under thermal or catalytic conditions to form the bicyclic structure.

    Methoxylation: Introduction of methoxy groups can be achieved using methanol and acid catalysts.

    Hydroxylation: The methanol group is typically introduced via reduction reactions, such as the reduction of a carbonyl precursor using reagents like sodium borohydride.

Industrial Production Methods

Industrial production of this compound may scale up these laboratory methods, optimizing for yield and cost-effectiveness. Continuous flow reactors and advanced catalytic systems can enhance the efficiency of these synthetic routes.

Chemical Reactions Analysis

Types of Reactions

[(1S,5S)-6,6-Dimethoxy-3-bicyclo[3.2.0]heptanyl]methanol undergoes various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like chromium trioxide or potassium permanganate.

    Reduction: The compound can be reduced to form different alcohols or hydrocarbons using reducing agents such as lithium aluminum hydride.

    Substitution: Methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Chromium trioxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Acid catalysts for methoxylation, transition metal catalysts for various transformations.

Major Products

The major products formed from these reactions include:

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Secondary alcohols, hydrocarbons.

    Substitution: Compounds with different functional groups replacing the methoxy groups.

Scientific Research Applications

Chemistry

In chemistry, [(1S,5S)-6,6-Dimethoxy-3-bicyclo[3.2.0]heptanyl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the synthesis of natural products and pharmaceuticals.

Biology

In biological research, this compound can be used to study the effects of bicyclic structures on biological systems. Its derivatives may exhibit interesting biological activities, making it a candidate for drug discovery.

Medicine

Potential medicinal applications include the development of new therapeutic agents. The compound’s structure may be modified to enhance its pharmacological properties, leading to the discovery of new drugs.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity allows for the creation of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of [(1S,5S)-6,6-Dimethoxy-3-bicyclo[3.2.0]heptanyl]methanol involves its interaction with molecular targets through its functional groups. The methoxy and methanol groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. Pathways involved may include enzymatic transformations and receptor binding, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[3.1.1]heptane-2-methanol: Similar bicyclic structure but with different functional groups.

    Myrtanol: Another bicyclic compound with similar core structure but different substituents.

Uniqueness

[(1S,5S)-6,6-Dimethoxy-3-bicyclo[3.2.0]heptanyl]methanol is unique due to its specific arrangement of methoxy and methanol groups, which confer distinct reactivity and potential applications. Its stereochemistry also plays a crucial role in its behavior and interactions, setting it apart from other similar compounds.

This detailed overview provides a comprehensive understanding of [(1S,5S)-6,6-Dimethoxy-3-bicyclo[320]heptanyl]methanol, covering its synthesis, reactions, applications, and unique features

Properties

IUPAC Name

[(1S,5S)-6,6-dimethoxy-3-bicyclo[3.2.0]heptanyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O3/c1-12-10(13-2)5-8-3-7(6-11)4-9(8)10/h7-9,11H,3-6H2,1-2H3/t7?,8-,9-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZCXWBKZQWSXMD-NPPUSCPJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CC2C1CC(C2)CO)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1(C[C@H]2[C@@H]1CC(C2)CO)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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